molecular formula C12H14BrNO B11786817 4-Bromo-2-isobutylisoindolin-1-one

4-Bromo-2-isobutylisoindolin-1-one

Katalognummer: B11786817
Molekulargewicht: 268.15 g/mol
InChI-Schlüssel: ODDYUALXHFKFNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-isobutylisoindolin-1-one is a chemical compound with the molecular formula C₁₂H₁₄BrNO and a molecular weight of 268.15 g/mol . It is a derivative of isoindoline, a heterocyclic compound that is significant in various chemical and pharmaceutical applications. The compound is characterized by the presence of a bromine atom at the 4th position and an isobutyl group at the 2nd position on the isoindoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-isobutylisoindolin-1-one typically involves the bromination of 2-isobutylisoindolin-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-isobutylisoindolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 4-azido-2-isobutylisoindolin-1-one, 4-thiocyanato-2-isobutylisoindolin-1-one, etc.

    Oxidation: Formation of 4-bromo-2-isobutylisoindoline-1,3-dione.

    Reduction: Formation of 4-bromo-2-isobutylisoindolin-1-ol.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-isobutylisoindolin-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 4-Bromo-2-isobutylisoindolin-1-one is primarily based on its ability to interact with specific molecular targets. The bromine atom and the isobutyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-2-isobutylisoindolin-1-one is unique due to the presence of both the bromine atom and the isobutyl group, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H14BrNO

Molekulargewicht

268.15 g/mol

IUPAC-Name

4-bromo-2-(2-methylpropyl)-3H-isoindol-1-one

InChI

InChI=1S/C12H14BrNO/c1-8(2)6-14-7-10-9(12(14)15)4-3-5-11(10)13/h3-5,8H,6-7H2,1-2H3

InChI-Schlüssel

ODDYUALXHFKFNF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1CC2=C(C1=O)C=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.